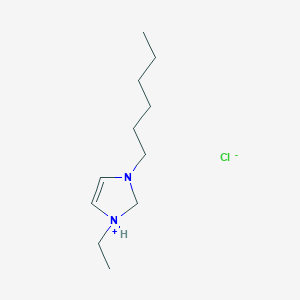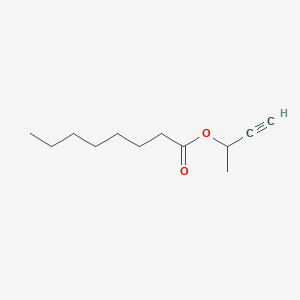![molecular formula C19H23NO B14248484 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- CAS No. 259266-36-9](/img/structure/B14248484.png)
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- can be achieved through various synthetic routes. One common method involves the 1,2-addition of enolate nucleophiles to 6-trimethylsiloxy-2-cyclohexene-1-one, followed by oxidative ring opening and intramolecular Knoevenagel condensation . The reaction conditions typically involve the use of acetic acid as a solvent and sodium periodate as an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate.
Reduction: Hydrogenation reactions can reduce the double bonds in the ring structure.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydrotropones, while reduction can yield fully saturated cycloheptanone derivatives .
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- involves its interaction with molecular targets and pathways in biological systems. The compound’s aromatic structure allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tropone: 2,4,6-Cycloheptatrien-1-one, a simpler analog with similar aromatic properties.
α-Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
β-Isopropyltropolone: 2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one, a derivative with an isopropyl group.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
259266-36-9 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)anilino]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H23NO/c1-13(2)15-9-8-10-16(14(3)4)19(15)20-17-11-6-5-7-12-18(17)21/h5-14H,1-4H3,(H,20,21) |
InChI Key |
PTJMCLJPHSVMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


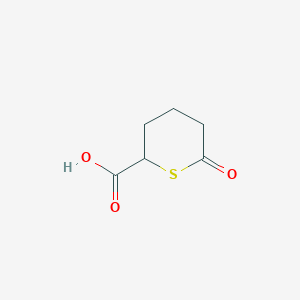
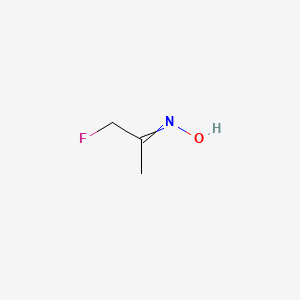
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
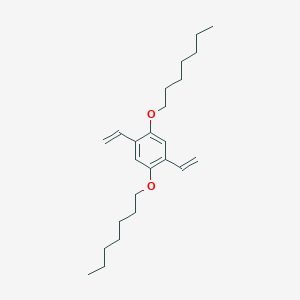

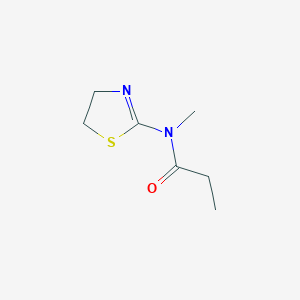
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
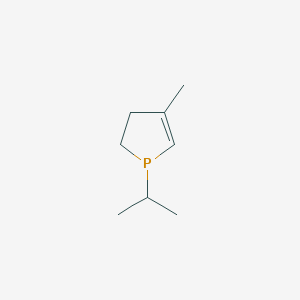
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
